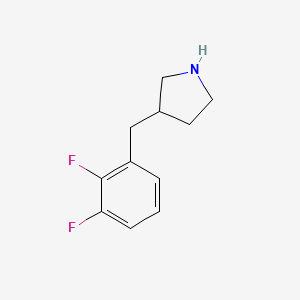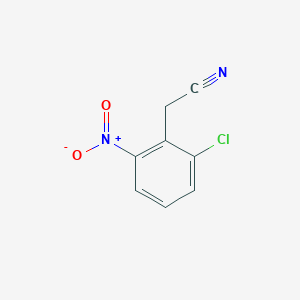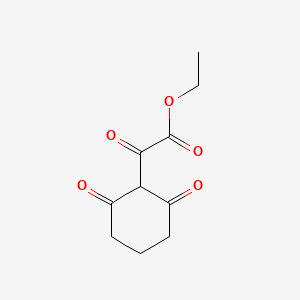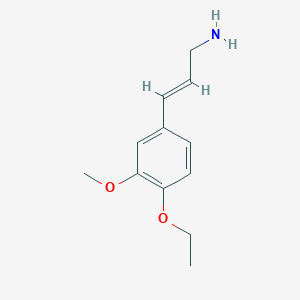
(4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and an acetaldehyde moiety attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde typically involves the reaction of 4-chloro-3-trifluoromethylbenzaldehyde with appropriate reagents under controlled conditions. One common method includes the reduction of 4-chloro-3-trifluoromethylbenzaldehyde using a reducing agent such as sodium borohydride in an organic solvent like ethanol. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-Chloro-3-trifluoromethylbenzoic acid.
Reduction: 4-Chloro-3-trifluoromethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential analgesic and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials with specific chemical and physical properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Wirkmechanismus
The mechanism of action of (4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-trifluoromethylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of an aldehyde group.
4-Chloro-3-trifluoromethylphenyl isothiocyanate: Contains an isothiocyanate group, used in different chemical reactions and applications.
Uniqueness
(4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both chloro and trifluoromethyl groups enhances its chemical stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C9H6ClF3O |
|---|---|
Molekulargewicht |
222.59 g/mol |
IUPAC-Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H6ClF3O/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,4-5H,3H2 |
InChI-Schlüssel |
GLMYVNCUYFLMMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC=O)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4AR,7aS)-hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid](/img/structure/B13595633.png)

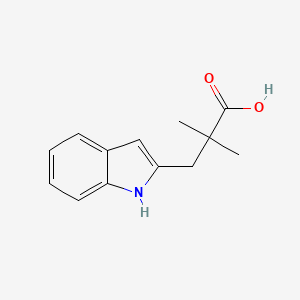



![5-Azaspiro[2.3]hexane-5-carboxamide](/img/structure/B13595680.png)


